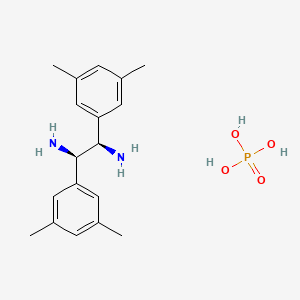

![molecular formula C9H9BF3KO2 B6343792 Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide CAS No. 2648232-87-3](/img/structure/B6343792.png)

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

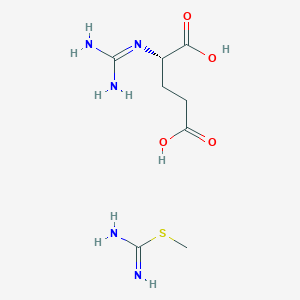

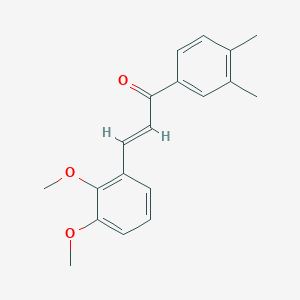

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is a useful research compound. Its molecular formula is C9H9BF3KO2 and its molecular weight is 256.07 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate is 256.0284757 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

- Potassium fluoride-oxygen in dimethyl sulfoxide was used for selective oxidation of cyclic β-ketoester groups, producing α-hydroxy-β-ketoesters. This method was applied to 5-methoxycarbonyl-3-methoxy-cyclopent-2-enone to synthesize (±)-kjellmanianone (Irie, Katakawa, Tomita, & Mizuno, 1981).

- Suzuki cross-coupling reaction using potassium organotrifluoroborates facilitated the preparation of 5-aryl- and 5-heteroaryl-7-carboxyl-8-hydroxyquinaldines from 5-bromo-7-methoxycarbonyl-8-benzyloxyquinaldine (Sliman & Desmaële, 2010).

- Aryloxymethyltrifluoroborates, in the presence of a chiral diene-rhodium catalyst, facilitated high enantioselectivity in introducing 2-methoxyaryl groups at the β-position of unsaturated carbonyl compounds (Ming & Hayashi, 2016).

Coordination and Complex Formation

- Cyclopentadienyl complexes of alkali metals, including potassium, were investigated for their unusual coordination modes to nitrogen atoms and Cp rings in polykis(methoxycarbonyl)cyclopentadienyl ligands, providing insights into the structure and bonding of these complexes (Mikhailov, Dushenko, Reck, Schulz, Zschunke, & Minkin, 2007).

Organic Synthesis

- The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids, when treated with LIC-KOR in THF, demonstrated selective deprotonation and synthesis applications (Sinha, Mandal, & Chandrasekaran, 2000).

- t-Butyl methyl iminodicarboxylate potassium salt was explored as a modified Gabriel reagent for introducing t-butoxycarbonylamino groups, highlighting its utility in organic synthesis (Elliott & Jones, 1977).

- First cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media was catalyzed by an oxime-derived palladacycle, marking a significant advancement in organic synthesis techniques (Alacid & Nájera, 2008).

Structural Studies

- Structural and spectroscopic differences among various potassium salts, including potassium 5-hydroxypentanoyltrifluoroborate, were examined to understand their stability, reactivity, and interaction mechanisms (Iramain, Davies, & Brandán, 2019).

作用機序

Target of Action

Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate is a boron-containing compound. Boron compounds are known to interact with various targets, including potassium channels . Potassium channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .

Mode of Action

For instance, they can modulate the function of potassium channels, which can influence a variety of cellular processes .

Biochemical Pathways

Potassium channels, which are potential targets of boron compounds, are involved in numerous physiological and pathological processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

Boron compounds are generally known for their stability and are often used in mild and functional group tolerant reaction conditions .

Result of Action

Modulation of potassium channels, a potential target of boron compounds, can have a variety of effects, including changes in cell proliferation, migration, and apoptosis .

Action Environment

The action of Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate can be influenced by various environmental factors. For instance, the efficacy and stability of boron compounds can be affected by the reaction conditions, such as temperature and pH .

特性

IUPAC Name |

potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHQAZJEMUIUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6343730.png)

![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)

![potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide](/img/structure/B6343780.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B6343787.png)